(6-Chloroquinolin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloroquinolin-4-yl)boronic acid is a boronic acid derivative of quinoline, featuring a chlorine atom at the 6-position of the quinoline ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting 6-chloroquinoline with a boronic acid reagent under suitable conditions, such as using a boronic acid derivative and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Reduced quinoline derivatives.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (6-Chloroquinolin-4-yl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature.
Scientific Research Applications
(6-Chloroquinolin-4-yl)boronic acid is used in various scientific research applications:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and chemicals.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the aromatic ring.
Quinoline Derivatives: Other quinoline derivatives with different functional groups.
Uniqueness: (6-Chloroquinolin-4-yl)boronic acid is unique due to its specific combination of the quinoline ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly cross-coupling reactions.
Biological Activity
(6-Chloroquinolin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, drawing from diverse research sources.
Synthesis
Recent studies have demonstrated efficient synthetic routes for borylated quinolines, including this compound. A notable method involves a palladium-catalyzed C-4 borylation using bis(pinacolato)diboron. This approach not only simplifies the synthesis but also allows for the transformation of borylated quinolines into various derivatives, including oxaboroles and trifluoroborate salts, which are crucial for developing inhibitors targeting homeodomain interacting protein kinase 2 (HIPK2), a key player in kidney fibrosis .
Anticancer Properties
This compound and its derivatives have shown promising anticancer properties. Research indicates that boronic acid compounds can induce cytotoxic effects against various cancer cell lines. For instance, modifications to the boronic acid structure have been linked to enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting that these compounds may interact with cellular targets involved in tumor proliferation and survival .
Table 1: Cytotoxic Activity of Boronic Acid Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 18.76 ± 0.62 |
Combretastatin A-4 analog | MCF-7 | Varies |
Phenstatin analog | MCF-7 | Varies |
Antibacterial Activity
Boronic acids, including this compound, exhibit antibacterial properties by acting as transition-state analogs that inhibit bacterial enzymes such as β-lactamases. These compounds can form reversible covalent bonds with active site serines in these enzymes, effectively mimicking their natural substrates and blocking bacterial growth. Studies have shown that certain boronic acids can significantly reduce the minimum inhibitory concentration (MIC) values against resistant strains of Escherichia coli and other pathogens .
Table 2: Antibacterial Activity of Boronic Acids
Compound | Bacteria | MIC (mg/mL) |
---|---|---|
This compound | E. coli ATCC 25922 | 6.50 |
Other boronic acids | Various | Varies |
The biological activity of this compound is attributed to its ability to interact with key biological targets:
- Inhibition of Enzymatic Activity : The boronic acid moiety can inhibit enzymes critical for cancer cell survival and proliferation.
- Disruption of Microtubule Dynamics : Some derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : Certain studies indicate that boron-containing compounds possess antioxidant activities, which could contribute to their therapeutic effects by mitigating oxidative stress in cells .
Case Studies
A case study focusing on the synthesis and evaluation of a series of boron-based compounds highlighted the structural modifications on the C ring of known anticancer agents. The introduction of a boronic acid group resulted in altered pharmacokinetic properties and enhanced selectivity towards cancerous cells while reducing toxicity toward normal cells .
Properties
IUPAC Name |
(6-chloroquinolin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIDSVNUPMIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(C=CC2=NC=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.